

# An In-depth Technical Guide to the Physical and Chemical Properties of Hexylamine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Hexylamine, also known as n-hexylamine or 1-aminohexane, is a primary aliphatic amine with the chemical formula CH<sub>3</sub>(CH<sub>2</sub>)<sub>5</sub>NH<sub>2</sub>. This document provides a comprehensive overview of its physical and chemical properties, incorporating quantitative data, detailed experimental protocols for property determination, and visualizations of key processes. This guide is intended to serve as a technical resource for professionals in research, science, and drug development who utilize hexylamine in their work. Applications for hexylamine are found in the synthesis of surfactants, pesticides, corrosion inhibitors, dyes, rubber, emulsifiers, and pharmaceuticals.

# **Physical Properties**

**Hexylamine** is a colorless liquid with a characteristic fishy or ammonia-like odor.[1][2] It is less dense than water and exhibits limited solubility in aqueous solutions, but is soluble in most organic solvents.[1][3]

Table 1: Physical Properties of Hexylamine



Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>15</sub> N	[1][3]
Molar Mass	101.19 g/mol	[1][3]
Appearance	Colorless liquid	[1][3]
Odor	Fishy, ammonia-like	[1][2]
Density	0.766 g/mL at 25 °C	[4][5]
Melting Point	-23 °C	[4][5]
Boiling Point	131-132 °C	[4][5]
Solubility in Water	14 g/L at 20 °C	[6][7]
Vapor Pressure	10.6 hPa at 20 °C	[6][7]
Refractive Index (n20/D)	1.418	[4][6]
Flash Point	27 °C	[1]
Autoignition Temperature	270 °C	[7][8]

# **Chemical Properties**

As a primary amine, **hexylamine**'s chemical behavior is characterized by the lone pair of electrons on the nitrogen atom, which makes it a weak base and a nucleophile.

Table 2: Chemical Properties of Hexylamine



Property	Value	Reference
pKa (of the conjugate acid)	10.56 at 25 °C	[6]
рН	11.6 (10 g/L in H <sub>2</sub> O at 20 °C)	[6][7]
Chemical Reactivity	Reacts exothermically with acids to form salts. Incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. May generate flammable gaseous hydrogen with strong reducing agents.	[4][9]
Stability	Stable under normal conditions. Air sensitive.	[4][6]

# **Basicity**

**Hexylamine** is a weak base and reacts with acids to form hexylammonium salts. The pKa of its conjugate acid, the hexylammonium ion  $(CH_3(CH_2)_5NH_3^+)$ , is 10.56, indicating that **hexylamine** is a stronger base than ammonia.[6]

## **Nucleophilicity**

The nitrogen atom in **hexylamine** is nucleophilic and readily participates in reactions with electrophiles. Common reactions include:

- Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and quaternary ammonium salts.
- Acylation: Reaction with acid chlorides or anhydrides to form amides. This reaction is rapid at room temperature.
- Reaction with Carbonyls: Reacts with aldehydes and ketones to form imines.



# **Spectral Data**

Spectroscopic data is crucial for the identification and characterization of **hexylamine**.

Table 3: Spectral Data for Hexylamine

Technique	Data	Reference
¹H NMR	Chemical shifts (CDCl <sub>3</sub> , 300 MHz) δ (ppm): 2.68 (t, 2H, CH <sub>2</sub> -NH <sub>2</sub> ), 1.45 (m, 2H, CH <sub>2</sub> ), 1.30 (m, 6H, 3xCH <sub>2</sub> ), 0.89 (t, 3H, CH <sub>3</sub> )	[2]
<sup>13</sup> C NMR	Chemical shifts (CDCl <sub>3</sub> , 75 MHz) δ (ppm): 42.1 (CH <sub>2</sub> - NH <sub>2</sub> ), 33.8 (CH <sub>2</sub> ), 31.9 (CH <sub>2</sub> ), 27.2 (CH <sub>2</sub> ), 22.7 (CH <sub>2</sub> ), 14.1 (CH <sub>3</sub> )	[2]
IR Spectroscopy	Key peaks (cm <sup>-1</sup> ): 3360-3280 (N-H stretch, primary amine), 2955-2855 (C-H stretch), 1650-1580 (N-H bend), 1465 (C-H bend)	[4]
Mass Spectrometry	Molecular ion (M <sup>+</sup> ) at m/z = 101. The base peak is often at m/z = 30, corresponding to the [CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup> fragment resulting from alpha-cleavage.	[10][11]

# **Experimental Protocols Determination of pKa by Potentiometric Titration**

This protocol outlines a standard method for determining the pKa of an amine like **hexylamine** using potentiometric titration.[8][12][13]



#### Materials and Equipment:

- · pH meter with a combination pH electrode
- Calibrated burette
- Magnetic stirrer and stir bar
- · Beaker or titration vessel
- Hexylamine sample
- Standardized 0.1 M hydrochloric acid (HCI) solution
- Standardized 0.1 M sodium hydroxide (NaOH) solution
- Potassium chloride (KCI) for maintaining ionic strength
- Deionized water
- Nitrogen gas source (optional)

#### Procedure:

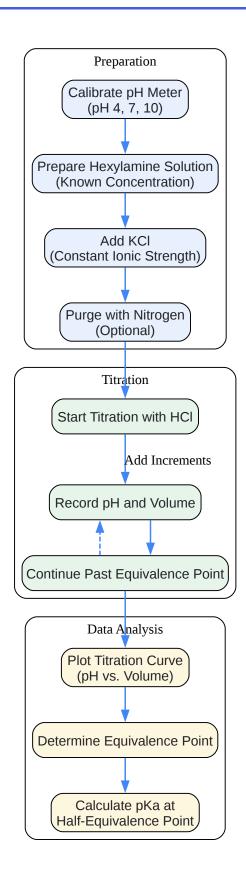
- Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
- Sample Preparation:
  - Accurately weigh a sample of **hexylamine** and dissolve it in deionized water to create a solution of known concentration (e.g., 1 mM).
  - Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
  - If the solution is sensitive to carbon dioxide, purge with nitrogen gas before and during the titration.
- Titration:



- Place the **hexylamine** solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.
- Begin stirring the solution gently.
- Slowly add the standardized 0.1 M HCl solution from the burette in small, known increments.
- After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
- Continue adding titrant until the pH has passed the equivalence point and stabilized.
- Data Analysis:
  - Plot the recorded pH values against the volume of HCl added to generate a titration curve.
  - Determine the equivalence point, which is the point of steepest inflection on the curve.
  - The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).
  - Alternatively, the pKa can be determined from the inflection point of a plot of the first derivative of the titration curve ( $\Delta pH/\Delta V$  vs. V).

## **Experimental Workflow for pKa Determination**





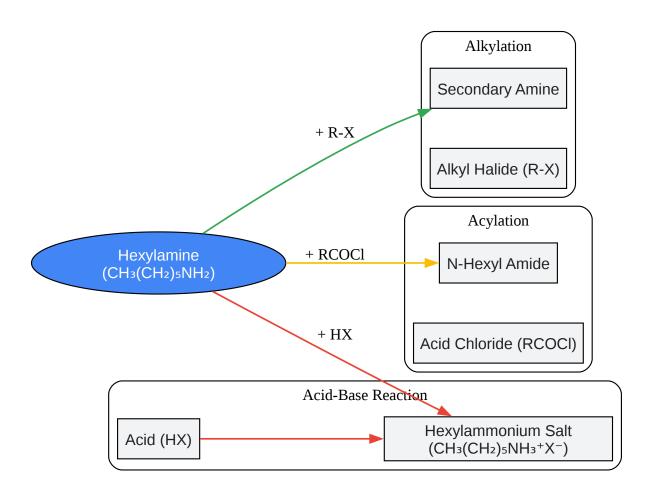
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Caption: Workflow for the determination of pKa by potentiometric titration.



# **Common Chemical Reactions of Hexylamine**

The following diagram illustrates some of the fundamental reactions of **hexylamine**, highlighting its role as a nucleophile and a base.



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Caption: Common chemical reactions of hexylamine.

# Safety and Handling

**Hexylamine** is a flammable liquid and vapor.[8][14] It is also toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[12][14] Appropriate personal



protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[8][14] Work should be conducted in a well-ventilated area or a fume hood.[8] Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as acids and strong oxidizing agents.[6][8]

### Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **hexylamine**. The tabulated data, experimental protocols, and reaction diagrams offer a comprehensive resource for researchers, scientists, and professionals in drug development. A thorough understanding of these properties is essential for the safe and effective use of **hexylamine** in various scientific and industrial applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Hexylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090201#what-are-the-physical-and-chemical-properties-of-hexylamine]

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